![molecular formula C12H8ClFO2 B6374036 4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% CAS No. 1261993-19-4](/img/structure/B6374036.png)
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, or 4-CHFP, is an organic compound used in a variety of laboratory experiments. It is an aromatic hydroxychloro compound with a molecular structure consisting of a phenol group attached to a benzene ring. The compound is a colorless solid with a melting point of 128°C and a boiling point of 215°C. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. 4-CHFP has been used in a variety of scientific research applications, including enzymatic reactions, protein binding, and drug delivery.
Scientific Research Applications
4-CHFP has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, specifically in the study of the enzyme cytochrome P450 2B6. This enzyme is responsible for the metabolism of a variety of drugs, and 4-CHFP has been used to study its activity. In addition, 4-CHFP has been used to study protein binding, specifically in the binding of the protein calmodulin. Finally, 4-CHFP has been used in drug delivery research, as it is able to bind to drug molecules and transport them through the body.
Mechanism of Action
The mechanism of action of 4-CHFP is not completely understood. However, it is known that it is able to bind to proteins, such as calmodulin, and it is believed that this binding is responsible for its effects on enzymatic reactions and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CHFP are not well understood. However, it has been shown to bind to proteins and affect enzymatic reactions, suggesting that it may have some effect on biochemical pathways in the body. In addition, it has been used in drug delivery research, suggesting that it may have some effect on the absorption and distribution of drugs in the body.
Advantages and Limitations for Lab Experiments
The main advantage of 4-CHFP is that it is relatively easy to synthesize, and it is relatively stable. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that 4-CHFP is not completely understood, and the effects of its use in laboratory experiments are not completely known.
Future Directions
There are a number of potential future directions for research into 4-CHFP. These include further research into its mechanism of action, its effects on biochemical pathways in the body, and its potential uses in drug delivery. Additionally, further research into its synthesis method and its stability could help to improve its use in laboratory experiments. Finally, research into its potential toxicity and side effects could help to ensure its safe use in laboratory experiments.
Synthesis Methods
4-CHFP can be synthesized from the reaction of 2-chloro-5-hydroxybenzaldehyde and 3-fluorobenzaldehyde. This reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and is carried out at temperatures between 120-130°C. The reaction produces 4-CHFP as a white solid, which is then isolated and purified by recrystallization.
properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-4-2-7(15)5-10(11)9-3-1-8(16)6-12(9)14/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJCQXHBKHMAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684335 |
Source
|
Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-19-4 |
Source
|
Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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